CID 78070746

Description

CID 78070746, identified as oscillatoxin D, is a macrocyclic polyketide-derived natural product isolated from marine cyanobacteria of the genus Oscillatoria. This compound is characterized by its complex fused-ring structure, which includes a 26-membered macrocycle with conjugated double bonds and hydroxyl groups (Figure 1B, ). Its molecular formula is C₃₄H₄₈O₈, with a molecular weight of 608.74 g/mol. Oscillatoxin D exhibits potent biological activities, including cytotoxicity against cancer cell lines and inhibition of protein phosphatases, making it a subject of interest in drug discovery and toxicology research .

Key spectral data for this compound include:

Properties

Molecular Formula |

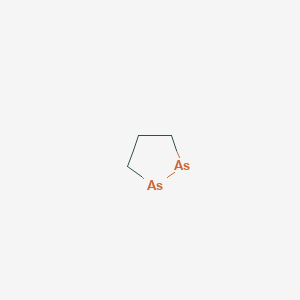

C3H6As2 |

|---|---|

Molecular Weight |

191.92 g/mol |

InChI |

InChI=1S/C3H6As2/c1-2-4-5-3-1/h1-3H2 |

InChI Key |

KDFRIFKSYQBXOK-UHFFFAOYSA-N |

Canonical SMILES |

C1C[As][As]C1 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78070746 involves specific synthetic routes and reaction conditions. The synthetic routes typically include the use of organic solvents and catalysts to facilitate the chemical reactions. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Chemical Reactions Analysis

CID 78070746 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

CID 78070746 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions to study reaction mechanisms and product formation. In biology, it may be used to investigate biological pathways and interactions with biomolecules. In medicine, this compound could be explored for its potential therapeutic effects and interactions with biological targets. In industry, it may be utilized in the development of new materials or as a component in industrial processes .

Mechanism of Action

The mechanism of action of CID 78070746 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Detailed studies on the mechanism of action can provide insights into its potential therapeutic applications and effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 78070746 belongs to the oscillatoxin family, which shares a conserved macrocyclic backbone but differs in substituents and stereochemistry. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| PubChem CID | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Biological Activity |

|---|---|---|---|---|---|

| 78070746 | Oscillatoxin D | C₃₄H₄₈O₈ | 608.74 | 26-membered ring, 3 hydroxyl groups | Cytotoxicity (IC₅₀: 0.2 µM, HeLa cells) |

| 185389 | 30-Methyl-oscillatoxin D | C₃₅H₅₀O₈ | 622.76 | Methyl group at C-30 position | Reduced cytotoxicity (IC₅₀: 5.8 µM) |

| 156582093 | Oscillatoxin E | C₃₃H₄₆O₈ | 594.71 | Loss of one hydroxyl group, shorter sidechain | Weak phosphatase inhibition |

| 156582092 | Oscillatoxin F | C₃₂H₄₄O₈ | 580.69 | Dehydration at C-15, unsaturated bond | Enhanced membrane permeability |

Key Findings:

Structural Impact on Bioactivity :

- The methyl group in CID 185389 sterically hinders binding to protein phosphatase active sites, reducing potency compared to this compound .

- CID 156582092 (oscillatoxin F) exhibits improved cellular uptake due to its unsaturated bond, but this modification destabilizes the macrocycle, shortening its plasma half-life .

Spectroscopic Differentiation :

- This compound and CID 185389 are distinguishable via mass spectrometry: The latter shows a 14 Da mass shift (+CH₂) and unique fragment ions at m/z 453 and 389 .

- Oscillatoxin E (CID 156582093 ) lacks the hydroxyl group at C-12, resulting in a distinct NMR profile (absence of δ 4.2 ppm signal) .

Ecological Roles: Oscillatoxin D (this compound) is implicated in algal allelopathy, whereas its methylated derivative (CID 185389) is less ecotoxic, suggesting evolutionary adaptation to reduce self-harm in cyanobacterial colonies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.